

Application Notes and Protocols: Preparation of MS645 Stock Solution in DMSO

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MS645

Cat. No.: B2760879

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of **MS645**, a potent bivalent BET bromodomain inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. **MS645** targets the bromodomains of BRD4, leading to the repression of transcriptional activity associated with cancer cell proliferation.^{[1][2]} These application notes include key data on **MS645**, a step-by-step experimental protocol for solubilization, and recommendations for storage to ensure the stability and efficacy of the compound in downstream applications. Additionally, visual diagrams illustrating the preparation workflow and the targeted signaling pathway are provided to aid in experimental design and execution.

Introduction to MS645

MS645 is a bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for the tandem bromodomains (BD1 and BD2) of BRD4.^[2] By spatially constraining the bivalent inhibition of BRD4, **MS645** effectively represses transcriptional activity, leading to potent growth inhibition in various cancer cell lines, particularly triple-negative breast cancer (TNBC).^[1] Its mechanism of action involves the displacement of BRD4 from chromatin, thereby downregulating the expression of key oncogenes such as c-Myc.^[2] The robust and sustained transcriptional repression elicited by **MS645** makes it a valuable tool for cancer research and drug development.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for **MS645**.

Parameter	Value	Reference
Target	Bivalent BET Bromodomains (BRD4-BD1/BD2)	[2]
Ki (BRD4-BD1/BD2)	18.4 nM	[2]
IC50 (HS5878T TNBC cells)	4.1 nM	[2]
IC50 (BT549 TNBC cells)	6.8 nM	[2]
IC50 (MCF10A non-tumorigenic breast epithelial cells)	7.9 nM	[2]
Recommended Solvent	Dimethyl sulfoxide (DMSO)	[1]
Commercially Available Stock Concentration	10 mM in DMSO	[2]

Experimental Protocol: Preparing a 10 mM MS645 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **MS645** in anhydrous DMSO. It is crucial to use high-purity, anhydrous DMSO to ensure the stability of the compound.

Materials:

- **MS645** powder (CAS No: 2250091-96-2)
- Anhydrous Dimethyl sulfoxide (DMSO), ≥99.9% purity
- Sterile microcentrifuge tubes or amber glass vials
- Calibrated analytical balance

- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

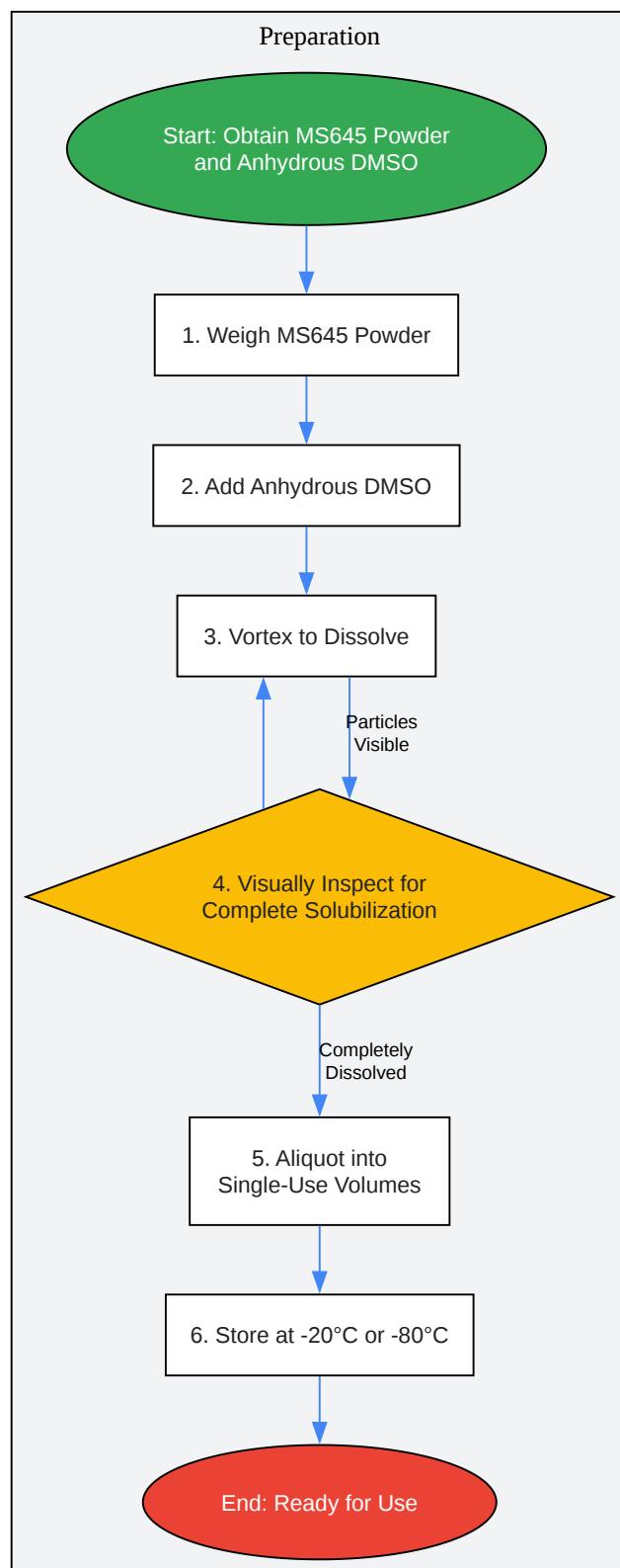
- Determine the required mass of **MS645**:
 - The molecular weight of **MS645** is required for this calculation. As this information is not readily available in the provided search results, for the purpose of this protocol, we will assume a hypothetical molecular weight (MW). Note: Always use the actual molecular weight provided on the manufacturer's data sheet for your calculations.
 - Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight (g/mol) x 1000
 - Example calculation for 1 mL of a 10 mM stock solution (assuming MW = 800 g/mol):
 - Mass (mg) = 0.010 mol/L x 0.001 L x 800 g/mol x 1000 = 8 mg
- Weighing the **MS645** powder:
 - Tare a sterile microcentrifuge tube or amber vial on the analytical balance.
 - Carefully weigh the calculated amount of **MS645** powder into the tube.
- Dissolving in DMSO:
 - Add the appropriate volume of anhydrous DMSO to the tube containing the **MS645** powder. For a 10 mM stock, if you weighed 8 mg of **MS645** (assuming MW of 800 g/mol), you would add 1 mL of DMSO.
 - Cap the tube securely.
- Solubilization:
 - Vortex the solution vigorously for 1-2 minutes until the **MS645** is completely dissolved.

- Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath can aid in dissolution.
- Aliquoting and Storage:
 - For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
 - Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
 - Before use, thaw an aliquot at room temperature and vortex briefly.

Mandatory Visualizations

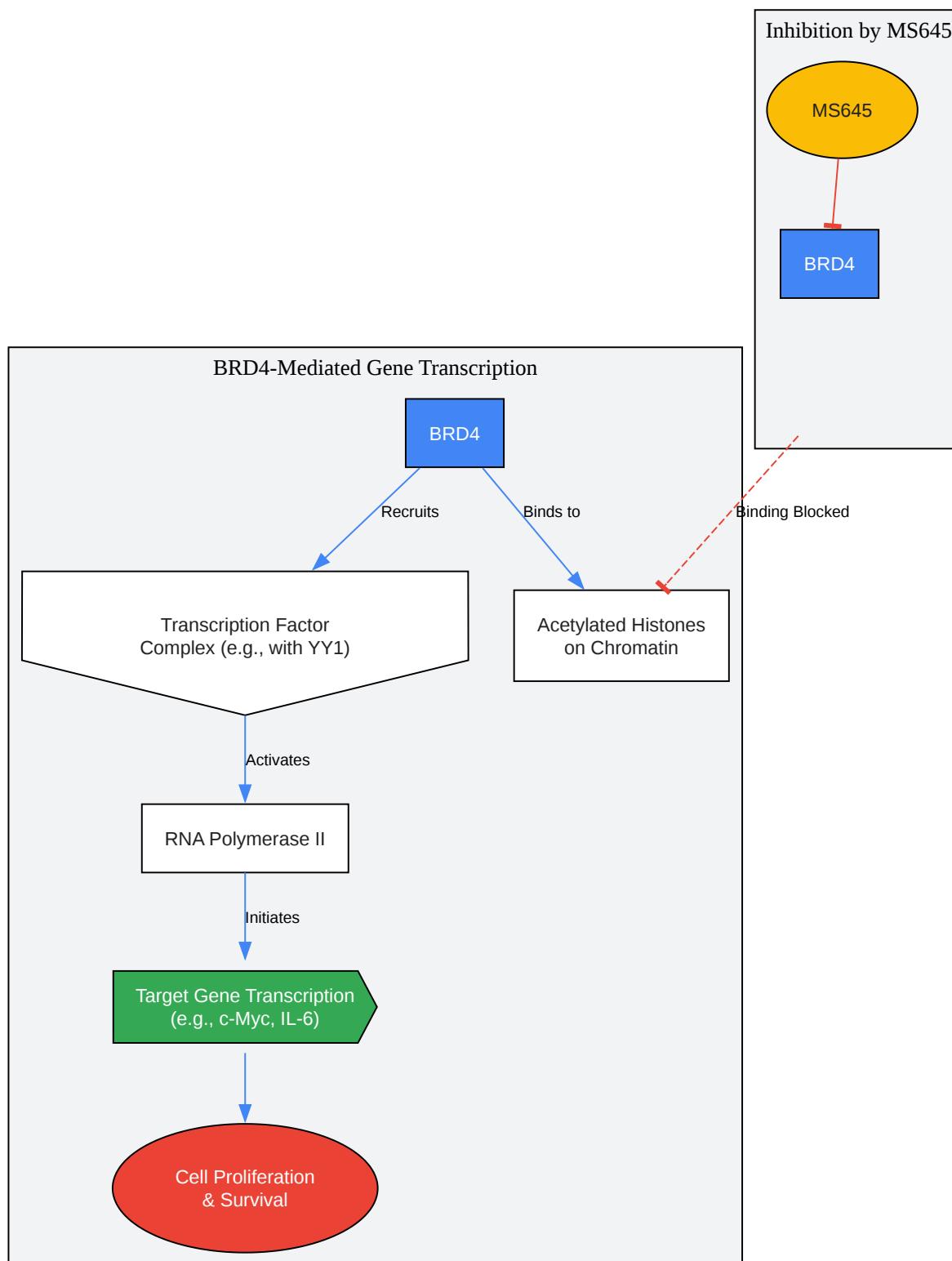
Experimental Workflow for MS645 Stock Solution

Preparation

[Click to download full resolution via product page](#)

Caption: Workflow for preparing **MS645** stock solution in DMSO.

MS645 Mechanism of Action: Inhibition of BRD4 Signaling



[Click to download full resolution via product page](#)

Caption: **MS645** inhibits BRD4 binding to acetylated histones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Preparation of MS645 Stock Solution in DMSO]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2760879#preparing-ms645-stock-solution-in-dmso\]](https://www.benchchem.com/product/b2760879#preparing-ms645-stock-solution-in-dmso)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com